N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

Cestodicidal agents Medicinal chemistry Structure-activity relationship

This specific 4′-amino-2′-chloro intermediate is mandatory for synthesizing the potent cestodicidal isothiocyanate (compound 30, 7.5 mg/kg 100% H. nana clearance). Alternative naphthanilides lack the amino handle for pharmacophore formation and the chloro substituent for nucleophilic diversification. Procure this validated precursor to replicate the SAR series and access 3′-nitro-4′-substituted analogs.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
CAS No. 67728-26-1
Cat. No. B11926881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide
CAS67728-26-1
Molecular FormulaC17H13ClN2O2
Molecular Weight312.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)N)Cl
InChIInChI=1S/C17H13ClN2O2/c18-14-9-11(19)6-8-15(14)20-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,19H2,(H,20,22)
InChIKeyWCILLABDKIZPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 67728-26-1): Chemical Identity and Procurement Baseline


N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide, also known as 4'-amino-2'-chloro-1-hydroxy-2-naphthanilide, is a synthetic small molecule (C17H13ClN2O2, MW 312.75) belonging to the 1-hydroxy-2-naphthanilide class . It was originally documented as a key intermediate in a 1978 structure-activity relationship (SAR) study exploring cestodicidal agents, where its specific 4'-amino-2'-chloro substitution pattern was shown to be critical for downstream derivatization into potent antiparasitic isothiocyanates . The compound is listed under NSC 157426 and is commercially available as a research chemical, with its spectral fingerprint (NMR, FTIR, Raman, UV-Vis) well-characterized in reference databases, establishing a robust identity for procurement .

Why Other 1-Hydroxy-2-Naphthanilides Cannot Substitute for CAS 67728-26-1 in Cestodicidal SAR Programs


Substituting N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide with a generic 1-hydroxy-2-naphthanilide is not scientifically viable for programs targeting cestodicidal lead optimization. The seminal SAR study by Dubey et al. demonstrates that the biological activity of this series is highly dependent on the anilide ring's substitution pattern . Specifically, the 4'-amino group is the mandatory functional handle for conversion to the active isothiocyanate pharmacophore, while the 2'-chloro substituent enables subsequent nucleophilic displacement to generate 3'-nitro-4'-substituted analogs, a diversification pathway inaccessible to the unsubstituted or differently substituted parent compounds . Procuring an analog lacking either the 4'-amino or 2'-chloro group will halt this entire synthetic route, preventing access to the most potent derivatives identified in the series, such as compound 30, which achieved 100% clearance of Hymenolepis nana infection at a 7.5 mg/kg oral dose .

Quantitative Differentiation Guide: N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide (67728-26-1)


Essential Synthetic Intermediate: Exclusive 4'-Amino Handle for Conversion to Potent Cestodicidal Isothiocyanate

The compound's primary differentiation is its role as the obligatory precursor to 2'-chloro-1-hydroxy-2-naphthanilide-4'-isothiocyanate (CAS 67728-25-0). The 1978 SAR study by Dubey et al. established that only the 4'-amino derivative can be converted via thiophosgene treatment to the corresponding isothiocyanate, which was found to be the most active compound in the series (compound 30), achieving 100% clearance of H. nana infection in rats at a single oral dose of 7.5 mg/kg . In contrast, the unsubstituted 1-hydroxy-2-naphthanilide (lacking the 4'-amino group) cannot undergo this transformation, and its direct cestodicidal activity is negligible . Niclosamide, the clinical standard, requires a substantially higher oral dose (approximately 100–200 mg/kg in rodent models) to achieve comparable efficacy, though direct head-to-head data in the same assay are absent .

Cestodicidal agents Medicinal chemistry Structure-activity relationship Isothiocyanate synthesis

Unique 2'-Chloro Substituent Enables Diversification into 3'-Nitro-4'-Substituted Analogs

The presence of a chlorine atom at the 2'-position of the anilide ring is a critical structural feature that enables subsequent nucleophilic substitution with cyclic amines, a reaction that other 1-hydroxy-2-naphthanilides cannot undergo . The 1978 study explicitly states that 'Substitution of the chlorine of 8 by various cyclic amines gave 3'-nitro-4'-substituted 1-hydroxy-2-naphthanilides 15–21', confirming that this compound (identified as '8') serves as a branch point for generating a diverse library of analogs . Analogs lacking the 2'-chloro group, such as 4'-amino-1-hydroxy-2-naphthanilide (no halogen), cannot participate in this diversification chemistry, severely limiting their utility in medicinal chemistry campaigns .

Nucleophilic aromatic substitution Medicinal chemistry Lead diversification Antiparasitic agents

Verified Spectral Identity Reduces Procurement Risk: Fully Characterized by NMR, FTIR, Raman, and UV-Vis

Unlike many research intermediates that lack public reference data, this compound has a complete spectral profile deposited in the Wiley SpectraBase database, including 1H NMR, FTIR, Raman, and two UV-Vis spectra (methanol solvent) . The source of the sample is traceable to Aldrich Chemical Company (Catalog Number S50043), providing a verified benchmark for identity confirmation upon receipt . In comparison, closely related analogs such as 2'-chloro-1-hydroxy-2-naphthanilide-4'-isothiocyanate (CAS 67728-25-0) have less comprehensive publicly available spectral data, increasing the burden of in-house characterization for procurement validation .

Analytical chemistry Quality control Compound identity verification Spectroscopy

Optimal Procurement Scenarios: N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide


Medicinal Chemistry: Synthesis of Cestodicidal Isothiocyanate Leads

This compound is the direct precursor for synthesizing 2'-chloro-1-hydroxy-2-naphthanilide-4'-isothiocyanate, the most potent cestodicidal agent identified in the 1978 SAR series, which achieved 100% clearance of H. nana infection in rats at 7.5 mg/kg . Research groups aiming to replicate, optimize, or expand upon this chemotype must procure this specific 4'-amino intermediate, as alternative 1-hydroxy-2-naphthanilides lack the necessary functional group for isothiocyanate formation.

Structure-Activity Relationship (SAR) Diversification via Nucleophilic Substitution

The unique 2'-chloro substituent enables nucleophilic aromatic substitution with cyclic amines, a key diversification step that generates 3'-nitro-4'-substituted analogs (compounds 15–21) . This chemical handle is absent in non-halogenated naphthanilides, making this compound the essential starting material for any SAR study exploring the impact of 4'-amine substitutions on antiparasitic activity.

Analytical Method Development and Reference Standard Qualification

With its complete spectroscopic profile (NMR, FTIR, Raman, UV-Vis) available in the Wiley KnowItAll library and traceable to an Aldrich catalog standard, this compound can serve as a qualified reference standard for HPLC method development, impurity profiling, or batch-to-batch consistency verification in synthetic chemistry workflows . Its unique retention characteristics on reverse-phase columns (Newcrom R1, acetonitrile/water/phosphoric acid mobile phase) further support its use as a system suitability standard .

Antiparasitic Drug Discovery: Building Niclosamide Analog Libraries

As a structural analog of niclosamide, this compound is a gateway to building focused libraries of naphthanilide-based anthelmintics. The documented synthetic route from this 4'-amino-2'-chloro intermediate to highly active isothiocyanates provides a validated pathway for medicinal chemists seeking to overcome niclosamide's limitations in potency, solubility, or resistance profiles .

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